molecular formula C23H29N5O2 B11008900 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11008900
M. Wt: 407.5 g/mol
InChI Key: JXKMJJJFPAFDRX-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting with a precursor such as 2,4,6-trimethylpyrimidine, selective methylation can be performed to obtain 4,6-dimethylpyrimidine.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Piperidine ring formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and ammonia or an amine.

    Coupling reactions: The final step involves coupling the pyrimidine, indole, and piperidine fragments through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group on the indole can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide
  • 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]piperidine-4-carboxamide

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the indole ring, for example, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N5O2/c1-15-12-16(2)27-23(26-15)28-10-7-17(8-11-28)22(29)24-9-6-18-14-25-21-5-4-19(30-3)13-20(18)21/h4-5,12-14,17,25H,6-11H2,1-3H3,(H,24,29)

InChI Key

JXKMJJJFPAFDRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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